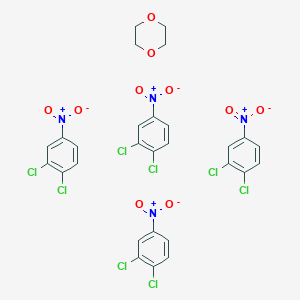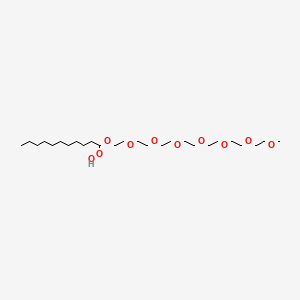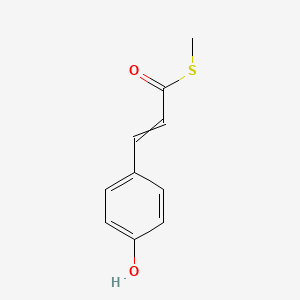
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The compound this compound is characterized by the presence of a benzimidazole ring substituted with a benzyl group and a bromine atom, along with a propanol side chain.
Métodos De Preparación
The synthesis of 3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite.
Propanol Side Chain Addition: The final step involves the addition of the propanol side chain through a nucleophilic substitution reaction using propanol and a suitable catalyst.
Análisis De Reacciones Químicas
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to inhibition or modulation of their activity . The bromine atom and benzyl group enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar compounds to 3-(1-Benzyl-6-bromo-1H-benzimidazol-2-yl)propan-1-ol include:
3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol: Lacks the bromine atom, resulting in different biological activity and reactivity.
3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ol: Contains multiple bromine atoms, which can significantly alter its chemical properties and biological effects.
3-(4,5,6,7-Tetrabromo-2H-1,2,3-benzotriazol-2-yl)propan-1-ol: A benzotriazole derivative with similar structural features but different pharmacological profiles.
Propiedades
Número CAS |
649721-63-1 |
|---|---|
Fórmula molecular |
C17H17BrN2O |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
3-(1-benzyl-6-bromobenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c18-14-8-9-15-16(11-14)20(17(19-15)7-4-10-21)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,21H,4,7,10,12H2 |
Clave InChI |
QLOWQQQEVMEOPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)N=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)

![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
sulfanium bromide](/img/structure/B12609038.png)

![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
